1-chloro-2-ethynyl-3-(trifluoromethyl)benzene
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Overview
Description
1-chloro-2-ethynyl-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H4ClF3 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethynyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chloro-2-ethynyl-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically involves the reaction of a halogenated benzene derivative with an ethynylboronic acid or its ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-chloro-2-ethynyl-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different products.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the ethynyl group.
Electrophiles: Such as halogens or halogenated compounds, used in addition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while addition reactions can produce alkenes or alkynes with additional functional groups .
Scientific Research Applications
1-chloro-2-ethynyl-3-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-chloro-2-ethynyl-3-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-chloro-2-ethynylbenzene: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
1-chloro-3-(trifluoromethyl)benzene: Lacks the ethynyl group, leading to different reactivity and applications.
2-chloro-3-(trifluoromethyl)benzene: Positional isomer with different substitution pattern on the benzene ring.
Uniqueness
1-chloro-2-ethynyl-3-(trifluoromethyl)benzene is unique due to the presence of both the ethynyl and trifluoromethyl groups, which impart distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the ethynyl group provides a site for further functionalization and chemical transformations .
Properties
CAS No. |
1807792-37-5 |
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Molecular Formula |
C9H4ClF3 |
Molecular Weight |
204.57 g/mol |
IUPAC Name |
1-chloro-2-ethynyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H4ClF3/c1-2-6-7(9(11,12)13)4-3-5-8(6)10/h1,3-5H |
InChI Key |
QIGYWFZEUBWRSU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC=C1Cl)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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